molecular formula C30H34O17 B1254452 Stachyspinoside

Stachyspinoside

Cat. No. B1254452
M. Wt: 666.6 g/mol
InChI Key: XEOMCDDFSGTWFB-BGTXGAQMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stachyspinoside is a natural product found in Stachys bombycina and Stachys spinosa with data available.

Scientific Research Applications

Chemical Composition and Isolation

Stachyspinoside, a flavonoid glycoside, was identified in Stachys spinosa along with other compounds such as iridoids (7-O-acetyl-8-epi-loganic acid, ajugol, and harpagide). The structures of these compounds were established through mass spectrometry and nuclear magnetic resonance experiments (Kotsos et al., 2001).

Phytochemical Content and Antioxidant Activities

A study on Stachys marrubiifolia Viv. and Lamium flexuosum Ten., closely related to Stachys spinosa, highlighted the significance of solvent influence on phytochemical content and antioxidant activities. It demonstrated the richness of mineral elements and diverse antioxidant capacities depending on species, fractions, and testing methods (Bouasla et al., 2020).

Pharmacognostic Standardization

Pharmacognostic standardization of Desmostachya bipinnata, a plant from the same family as Stachys spinosa, involves examining different plant parts microscopically and determining various pharmacognostic parameters. This process aids in identifying and characterizing the plant for potential medicinal use (Singh et al., 2014).

Cytotoxic, Antioxidant, and Antimicrobial Activities

Stachys plants have been investigated for their cytotoxic, antioxidant, and antimicrobial activities. These studies contribute to drug discovery from natural sources. Different extracts of Stachys species have shown varying degrees of effectiveness in these areas, highlighting their potential as valuable sources of natural compounds (Jassbi et al., 2014).

Anti-inflammatory Properties

The hydroalcoholic extract from Stachys inflata has shown potent anti-inflammatory activities in rat models. This supports its traditional use in treating inflammatory disorders and contributes to understanding its potential therapeutic applications (Maleki et al., 2001).

Phenylethanoid Glycosides Isolation

From Stachys officinalis, another species in the Stachys genus, phenylethanoid glycosides were isolated, providing insight into the chemical diversity and potential pharmacological activities of compounds in Stachys species (Miyase et al., 1996).

Hepatoprotective and Nephroprotective Effects

Studies on Stachys pilifera have shown hepatoprotective and nephroprotective effects, indicating its potential for treating liver and kidney disorders (Panahi kokhdan et al., 2017).

Antioxidant and DNA Damage Protection

Investigations into Desmostachya bipinnata, a relative of Stachys species, have shown significant antioxidant activity and DNA damage protection, suggesting its potential in preventing oxidative stress-related diseases (Golla & Bhimathati, 2014).

Essential Oil Analysis and Antimicrobial Activity

Research on the essential oil composition of Stachys species has revealed their potential antimicrobial activities, offering insights into their use in treating infections (Skaltsa et al., 2003).

Longevity Effects in Model Organisms

Stachys lavandulifolia has been studied for its effects on the longevity of Drosophila melanogaster, a model organism, providing insights into potential health benefits and aging-related properties (Altun et al., 2010).

properties

Product Name

Stachyspinoside

Molecular Formula

C30H34O17

Molecular Weight

666.6 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C30H34O17/c1-11(32)42-10-21-24(37)25(38)27(40)29(46-21)47-28-26(39)23(36)20(9-31)45-30(28)43-13-6-15(34)22-16(35)8-17(44-19(22)7-13)12-3-4-14(33)18(5-12)41-2/h3-8,20-21,23-31,33-34,36-40H,9-10H2,1-2H3/t20-,21-,23-,24-,25-,26+,27-,28-,29+,30-/m1/s1

InChI Key

XEOMCDDFSGTWFB-BGTXGAQMSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O

synonyms

stachyspinoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stachyspinoside
Reactant of Route 2
Stachyspinoside
Reactant of Route 3
Stachyspinoside
Reactant of Route 4
Stachyspinoside
Reactant of Route 5
Stachyspinoside
Reactant of Route 6
Stachyspinoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.